

Technical Guide: Characterization and Analysis of Tioconazole Related Compound A

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Compound of Interest

Compound Name: Tioconazole Related Compound A

CAS No.: 61709-33-9

Cat. No.: B591757

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Executive Summary

Tioconazole Related Compound A is a critical impurity monitored during the development and quality control of Tioconazole formulations.^{[1][2]} Precise identification is dependent on the regulatory framework, as the definition differs between the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).^{[1][2]}

- Primary Definition (USP): The des-chloro analog of Tioconazole, arising from impurities in the thiophene starting material.^{[1][2]}
- Secondary Definition (EP Impurity A): The alcohol precursor/degradation product formed via hydrolysis.^{[1][2]}

This guide primarily focuses on the USP Related Compound A (Des-chloro analog) due to the specific nomenclature used in the prompt, while distinguishing it from the EP impurity to prevent analytical errors.

Part 1: Chemical Identity & Properties^{[1][2][3]}

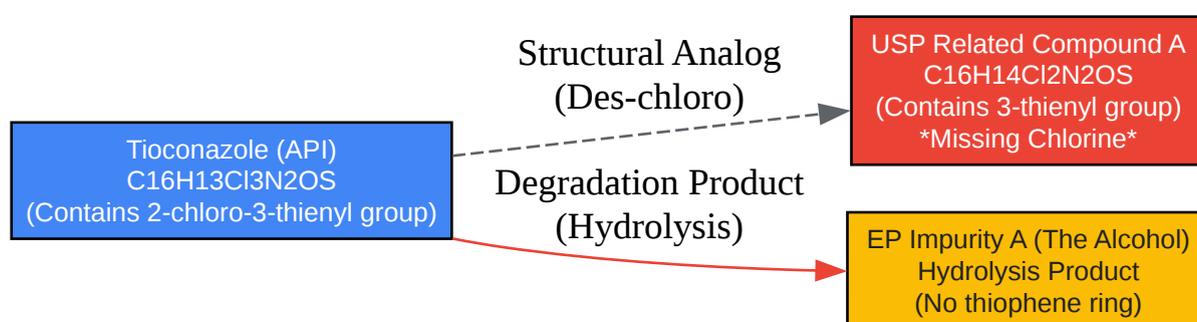
The following data characterizes the USP Reference Standard for **Tioconazole Related Compound A**. This compound is structurally identical to the active pharmaceutical ingredient (API) except for the absence of the chlorine atom on the thiophene ring.^{[1][2]}

Core Identifiers (USP Definition)

Property	Specification
Common Name	Tioconazole Related Compound A (USP)
Chemical Name	1-[2-[(thiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
CAS Number (HCl Salt)	61709-33-9
CAS Number (Free Base)	Not widely listed; typically handled as HCl salt
Molecular Formula	$C_{16}H_{14}Cl_2N_2OS$ [1][2][3][4][5] · HCl
Molecular Weight	389.73 g/mol (HCl Salt) 353.27 g/mol (Free Base)
Appearance	White to off-white powder
Solubility	Soluble in methanol, acetonitrile; sparingly soluble in water

Structural Comparison (Impurity vs. API)

The structural similarity between the impurity and the API presents a significant chromatographic challenge.[1][2]



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Figure 1: Structural relationship between Tioconazole, its Des-chloro impurity (USP RC A), and its hydrolysis product (EP Impurity A).[1][2][3][6][7][8]

Part 2: Origin & Formation Mechanism[1][2]

Understanding the origin of Related Compound A is essential for process control.[1][2] Unlike degradation products that form over time, USP Related Compound A is typically a process-related impurity.[1][2]

Synthetic Origin (The "Des-Chloro" Pathway)

Tioconazole is synthesized by coupling an imidazole-alcohol intermediate with 2-chloro-3-(chloromethyl)thiophene.[1][2]

- Root Cause: If the starting material 2-chloro-3-(chloromethyl)thiophene is contaminated with 3-(chloromethyl)thiophene (lacking the chlorine), the reaction will proceed indistinguishably to form Related Compound A.[1][2]
- Control Strategy: Strict purity specifications for the thiophene starting material are the only effective prevention method, as downstream separation is difficult.[1][2]

Degradation Pathway (EP Distinction)

Researchers must note that if "Related Compound A" is referenced in the context of stability testing (forced degradation), the source may be referring to the alcohol precursor (EP Impurity A).[1][2]

- Mechanism: Acidic or basic hydrolysis cleaves the ether linkage, releasing the thiophene group and leaving 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS: 24155-42-8).[1][2]

Part 3: Analytical Characterization Strategy

Due to the structural similarity (difference of only one Cl atom), separating USP Related Compound A from Tioconazole requires a high-resolution HPLC method.[1][2]

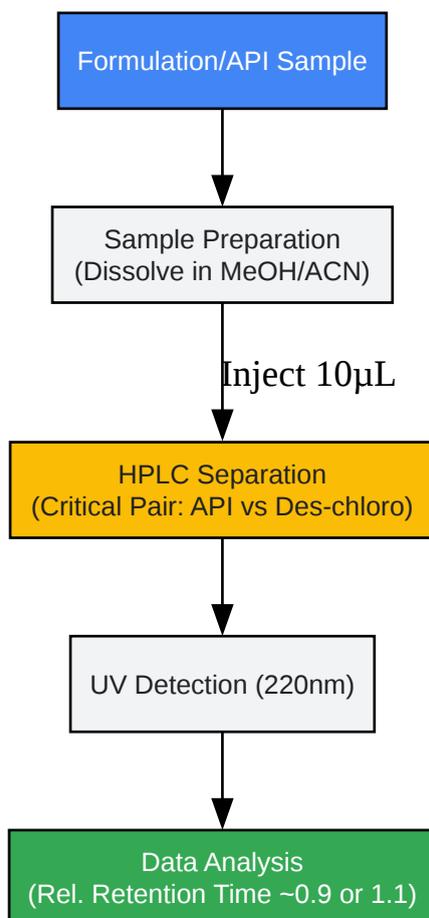
HPLC Method Development

Standard C18 columns often struggle to resolve the des-chloro impurity from the main peak.[1][2] Phenyl-Hexyl or C8 columns often provide better selectivity for halogenated positional isomers.[1][2]

Recommended Chromatographic Conditions:

Parameter	Setting
Column	C18 or Phenyl-Hexyl, 250 x 4.6 mm, 5 μ m
Mobile Phase A	Ammonium Acetate Buffer (pH 6.[1][2]5)
Mobile Phase B	Acetonitrile
Gradient	40% B to 80% B over 20 mins
Flow Rate	1.0 - 1.2 mL/min
Detection	UV @ 220 nm (Imidazole absorption)
Target Resolution	> 1.5 between API and Related Compound A

Analytical Workflow Diagram



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Figure 2: Analytical workflow for the detection and quantification of Tioconazole impurities.

Part 4: Experimental Protocol: Synthesis of Reference Standard

If a commercial standard is unavailable, USP Related Compound A can be synthesized for qualitative identification.^{[1][2]} This protocol targets the coupling reaction using the des-chloro thiophene reagent.^{[1][2]}

Safety Warning: Thiophene derivatives are potent skin sensitizers and lachrymators.^{[1][2]} Perform all steps in a fume hood.

Materials

- Precursor: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (The alcohol intermediate).^{[1][2][6]}
- Reagent: 3-(Chloromethyl)thiophene (The des-chloro reagent).^{[1][2]}
- Base: Sodium Hydride (NaH, 60% dispersion in oil).^{[1][2]}
- Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).^{[1][2]}

Step-by-Step Methodology

- Activation:
 - In a dry round-bottom flask under nitrogen atmosphere, dissolve 1.0 eq of the alcohol precursor in anhydrous DMF.
 - Cool to 0°C in an ice bath.^{[1][2]}
 - Slowly add 1.2 eq of Sodium Hydride.^{[1][2]} Stir for 30 minutes until hydrogen evolution ceases. This forms the alkoxide anion.^{[1][2]}
- Coupling:

- Add 1.1 eq of 3-(Chloromethyl)thiophene dropwise to the reaction mixture.
- Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1][2]
- Quenching & Extraction:
 - Quench the reaction carefully with ice-cold water.[1][2]
 - Extract three times with Ethyl Acetate.[1][2]
 - Wash the combined organic layers with brine, dry over anhydrous _____, and concentrate under vacuum.[1][2]
- Purification (Salt Formation):
 - Dissolve the crude oil in minimal ethanol.[1][2]
 - Add concentrated HCl (or HCl in ether) dropwise to precipitate the hydrochloride salt.[1][2]
 - Recrystallize from Ethanol/Ether to obtain **Tioconazole Related Compound A** (HCl salt). [1][2]
- Validation:
 - Confirm identity via Mass Spectrometry (Expect M+H peak at ~353 m/z for free base).[1][2]
 - Confirm absence of the 2-chloro signal in NMR.

References

- United States Pharmacopeia (USP). **Tioconazole Related Compound A** Reference Standard.[1][2][4][5] Catalog No. 1667450.[1][2][3] [Link](#)
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- European Pharmacopoeia (Ph.[1][2] Eur.).Tioconazole Monograph 01/2008:1066.[1][2] (Defines Impurity A as the alcohol precursor).[1][2] [Link](#)
- ChemicalBook.Tioconazole Related Compound A Product Description (CAS 61709-33-9). [1][2][3][4][7][Link](#)[1][2]

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